1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione is a heterocyclic compound with a unique structure that combines elements of pyrimidine and morpholine
Wissenschaftliche Forschungsanwendungen
1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
Target of Action
The primary target of 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione is Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an enzyme that plays a crucial role in the pyrimidine de novo biosynthesis pathway, which is essential for the growth and survival of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione acts as an inhibitor of PfDHODH . It binds to a hydrophobic pocket located at the N-terminus of PfDHODH, where ubiquinone, the natural substrate of the enzyme, binds . This binding inhibits the enzymatic activity of PfDHODH, thereby disrupting the pyrimidine de novo biosynthesis pathway .
Biochemical Pathways
The compound affects the pyrimidine de novo biosynthesis pathway . PfDHODH, the enzyme inhibited by 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione, catalyzes the oxidation of dihydroorotate to orotate, a key step in this pathway . By inhibiting PfDHODH, the compound disrupts this pathway, leading to a deficiency of pyrimidines, which are essential components of DNA and RNA. This disruption inhibits the growth and proliferation of the malaria parasite .
Result of Action
The inhibition of PfDHODH by 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione leads to a disruption in the pyrimidine de novo biosynthesis pathway . This disruption results in a deficiency of pyrimidines, which are essential for the synthesis of DNA and RNA. Consequently, the growth and proliferation of the malaria parasite are inhibited .
Biochemische Analyse
Biochemical Properties
It is known that oxazines, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 .
Molecular Mechanism
Related compounds have been shown to undergo intermolecular cyclization directly to yield intermediate products or via 1,3-dipolar cycloaddition of nitrilimine to the C=S of the compound .
Metabolic Pathways
Related compounds have been shown to be involved in pyrimidine de novo biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a morpholine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,3-c]morpholine derivatives: Compounds with similar core structures but different substituents.
Morpholine derivatives: Compounds containing the morpholine ring but lacking the pyrimidine component.
Pyrimidine derivatives: Compounds with the pyrimidine ring but without the morpholine component.
Uniqueness
1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione is unique due to its combined pyrimidine and morpholine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-3-5-4-12-2-1-9(5)7(11)8-6/h3H,1-2,4H2,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXNPCXTNBUXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=O)NC(=O)N21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.